molecular formula C8H17ClN2O2S B13624704 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B13624704
M. Wt: 240.75 g/mol
InChI Key: RPJXXAHDPPNNCY-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with a unique structure that combines a piperidine ring with a chloromethylsulfonyl group

Preparation Methods

The synthesis of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of N,N-dimethylpiperidin-4-amine with chloromethylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfonyl group can participate in redox reactions, affecting the redox state of the target molecules .

Comparison with Similar Compounds

Similar compounds to 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine include:

The uniqueness of this compound lies in its combination of the piperidine ring with the chloromethylsulfonyl group, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C8H17ClN2O2S/c1-10(2)8-3-5-11(6-4-8)14(12,13)7-9/h8H,3-7H2,1-2H3

InChI Key

RPJXXAHDPPNNCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)S(=O)(=O)CCl

Origin of Product

United States

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